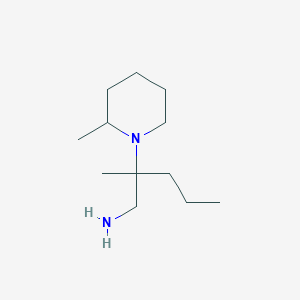![molecular formula C16H18N4O2S B14133645 (2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide CAS No. 1071537-61-5](/img/structure/B14133645.png)
(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide is a complex organic compound with a unique structure that includes a thiazole ring, an acetyl group, and a phenylhydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Hydrazinecarboxamide Moiety: This step involves the reaction of the thiazole intermediate with phenylhydrazine and a suitable carboxylating agent like carbon dioxide or phosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiazole derivatives with new substituents.
Aplicaciones Científicas De Investigación
(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide: Unique due to its specific substituents and structure.
Azelastine Related Compound E: Similar in structure but with different substituents, leading to different biological activities.
Uniqueness
This compound is unique due to its combination of a thiazole ring, acetyl group, and phenylhydrazinecarboxamide moiety, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
1071537-61-5 |
|---|---|
Fórmula molecular |
C16H18N4O2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-[(Z)-(5-acetyl-4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]-3-phenylurea |
InChI |
InChI=1S/C16H18N4O2S/c1-4-10-20-11(2)14(12(3)21)23-16(20)19-18-15(22)17-13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3,(H2,17,18,22)/b19-16- |
Clave InChI |
FWHRQXWBGVQKAW-MNDPQUGUSA-N |
SMILES isomérico |
CC1=C(S/C(=N\NC(=O)NC2=CC=CC=C2)/N1CC=C)C(=O)C |
SMILES canónico |
CC1=C(SC(=NNC(=O)NC2=CC=CC=C2)N1CC=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


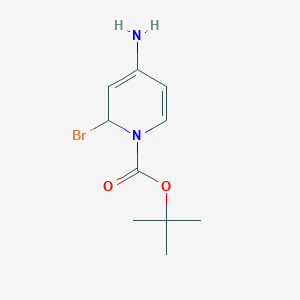

![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

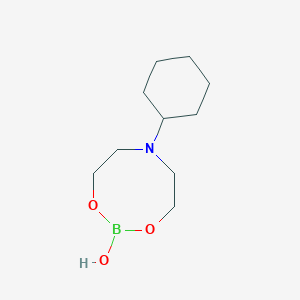
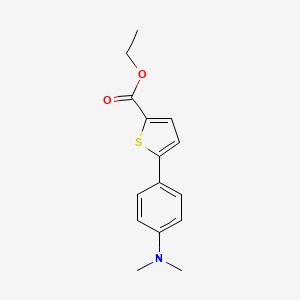
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
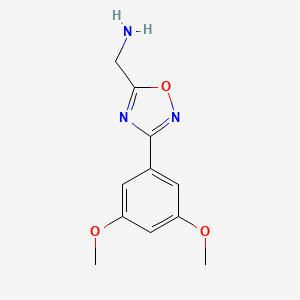
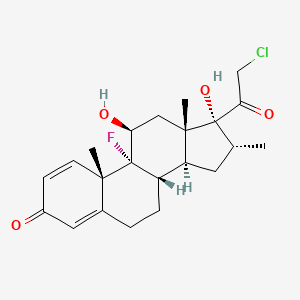
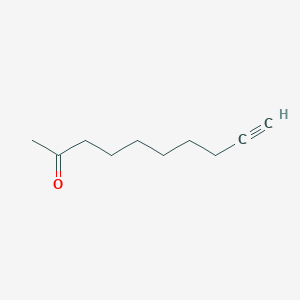
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)

![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)
